2-Chloro-4-formylthiazole
Overview
Description
2-Chloro-4-formylthiazole is a chemical compound with the empirical formula C4H2ClNOS. It has a molecular weight of 147.58 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound has a chlorine atom and a formyl group attached to the thiazole ring .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 147.58 .Scientific Research Applications
Application in Dye Synthesis
2-Chloro-4-formylthiazole has been utilized in the synthesis of disperse dyes. For instance, dyes derived from 2-amino-4-chloro-5-formylthiazole, coupled with pyridone and resorcinol, have shown good absorption and fastness properties on polyester fabrics, yielding shades of brown and purple (Yusuf Y. Lams et al., 2014). Similarly, long-wavelength absorbing azo dyes have been prepared using 2-amino-4-chloro-5-formylthiazole, showcasing significant bathochromic shifts and moderate photochemical stability (K. Bello, 1995).
Corrosion Inhibition
3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, a derivative of this compound, has been studied as a corrosion inhibitor for mild steel in acidic media. The compound exhibited high inhibition efficiency, especially in hydrochloric acid, and followed Langmuir's adsorption isotherm (M. Lagrenée et al., 2002).
Antimicrobial and Antitumor Activity
Compounds derived from 1,2,3-dithiazoles, including those related to this compound, have been synthesized and evaluated for their antimicrobial and antitumor activities. Some of these derivatives displayed significant activity against certain bacterial and fungal strains, as well as antiproliferative effects on human cell lines (L. Konstantinova et al., 2009).
Synthesis of Key Intermediates
The synthesis of key intermediates for pharmaceutical applications, such as Cefditoren Pivoxil, has been achieved using 4-Methyl-5-formylthiazole, closely related to this compound. This process involves steps like bromination, condensation, diazotization-reduction, and oxidation, demonstrating the compound's utility in complex synthetic pathways (Su Wei-ke, 2009).
Analysis of Tautomerism
The study of tautomerism in 1, 2, 4-triazoles, which are structurally related to this compound, has provided insights into the behavior of these compounds. The research explored the predominant tautomeric forms of these compounds and their relation to substituent effects, contributing to a deeper understanding of their chemical properties (S. Kubota & M. Uda, 1975).
Safety and Hazards
Future Directions
While specific future directions for 2-Chloro-4-formylthiazole are not mentioned in the available resources, thiazoles in general are an active area of research due to their wide range of biological activities . Researchers are continually synthesizing new thiazole derivatives and evaluating their biological activities .
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which 2-chloro-4-formylthiazole belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazoles generally interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules, which can lead to changes in the target’s function .
Biochemical Pathways
Thiazoles are known to affect a variety of biochemical pathways, often disrupting the normal function of target molecules and leading to downstream effects such as cell death or inhibition of cell growth .
Result of Action
Given the broad range of biological activities exhibited by thiazoles, the effects could potentially include cell death, inhibition of cell growth, or modulation of cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets.
Biochemical Analysis
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that 2-Chloro-4-formylthiazole exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .
properties
IUPAC Name |
2-chloro-1,3-thiazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNOS/c5-4-6-3(1-7)2-8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIIXKZUXXDKOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650250 | |
Record name | 2-Chloro-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5198-79-8 | |
Record name | 2-Chloro-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-1,3-thiazole-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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